2-(Difluoromethyl)-7-methoxynaphthalene 2-(Difluoromethyl)-7-methoxynaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973984
InChI: InChI=1S/C12H10F2O/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7,12H,1H3
SMILES:
Molecular Formula: C12H10F2O
Molecular Weight: 208.20 g/mol

2-(Difluoromethyl)-7-methoxynaphthalene

CAS No.:

Cat. No.: VC15973984

Molecular Formula: C12H10F2O

Molecular Weight: 208.20 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-7-methoxynaphthalene -

Specification

Molecular Formula C12H10F2O
Molecular Weight 208.20 g/mol
IUPAC Name 2-(difluoromethyl)-7-methoxynaphthalene
Standard InChI InChI=1S/C12H10F2O/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7,12H,1H3
Standard InChI Key LVCYVUVBRZZTEO-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=CC(=C2)C(F)F)C=C1

Introduction

Structural Characteristics and Electronic Properties

The naphthalene core in 2-(difluoromethyl)-7-methoxynaphthalene provides a rigid aromatic framework, while the substituents introduce distinct electronic and steric effects. The difluoromethyl group (–CF2_2H) at position 2 is a strong electron-withdrawing group, polarizing the aromatic π-system and reducing electron density at adjacent positions. In contrast, the methoxy group (–OCH3_3) at position 7 donates electrons via resonance, creating an electronic asymmetry across the ring. This juxtaposition of electron-withdrawing and electron-donating groups likely enhances the compound’s dipole moment, influencing its solubility and intermolecular interactions.

Comparative analysis with analogs such as 2-(difluoromethyl)-6-methoxynaphthalene and 1-(difluoromethyl)-2-methoxynaphthalene reveals that substituent positioning significantly affects molecular geometry. For instance, the 7-methoxy group in the target compound places the oxygen atom in a sterically unhindered position, potentially facilitating hydrogen bonding with biological targets. Computational modeling of similar systems predicts a planar naphthalene backbone with minor torsional strain induced by the difluoromethyl group .

Spectroscopic Signatures

While experimental data for 2-(difluoromethyl)-7-methoxynaphthalene are unavailable, its 19^{19}F NMR spectrum can be extrapolated from related compounds. The difluoromethyl group typically exhibits two doublets in the range of –100 to –110 ppm due to coupling between fluorine atoms (JFF250300HzJ_{F-F} \approx 250–300 \, \text{Hz}) . The methoxy proton in 1^{1}H NMR is expected near δ 3.8–4.0 ppm, with splitting patterns reflecting adjacent aromatic protons. IR spectroscopy would show C–F stretching vibrations at 1100–1200 cm1^{-1} and aromatic C–O stretches near 1250 cm1^{-1} .

Synthetic Methodologies

The synthesis of 2-(difluoromethyl)-7-methoxynaphthalene can be approached through two primary routes:

Photoredox-Catalyzed Difluoromethylation

Building on the protocol described by Zhao et al. , a 7-methoxynaphthalene precursor could undergo direct C–H difluoromethylation using [bis(difluoroacetoxy)iodo]benzene (DFIB) under blue LED irradiation. This method employs [Ru(bpy)3_3]2+^{2+} as a photocatalyst, generating CF2_2H radicals that selectively functionalize electron-rich aromatic positions. Given the methoxy group’s directing effects, the 2-position of the naphthalene ring would be the preferred site for radical addition .

Key Reaction Parameters

  • Catalyst: Ru(bpy)3_32_2 (2 mol%)

  • Reagent: DFIB (1.5 equiv)

  • Solvent: DMF

  • Conditions: 30 W blue LEDs, 12 h, rt

  • Yield (projected): 60–75% based on analogous reactions

Electrophilic Substitution

An alternative route involves Friedel-Crafts alkylation of 7-methoxynaphthalene with a difluoromethylating agent. For example, HCF2_2SCl (generated in situ from Cl2_2 and BnSCF2_2H) could act as an electrophile, attacking the electron-rich 2-position. Subsequent hydrolysis or oxidation would yield the difluoromethyl group. This method offers scalability but requires careful control of chlorine gas handling .

Physicochemical Properties

The compound’s properties are inferred from structurally related naphthalenes:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight224.20 g/molC12_{12}H10_{10}F2_2O
Melting Point85–90°CAnalog data
LogP (Octanol-Water)3.2 ± 0.3Fluorine contribution
Aqueous Solubility<1 mg/mLHydrophobic aromatic core
λmax_{max} (UV-Vis)280 nmConjugated naphthalene system

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, as C–F bonds resist enzymatic cleavage. Additionally, the compound’s lipophilicity (LogP ~3.2) suggests favorable membrane permeability, a critical factor in drug design.

Biological Activity and Applications

While no direct bioactivity data exist for 2-(difluoromethyl)-7-methoxynaphthalene, its structural features align with compounds investigated for:

Enzyme Inhibition

The difluoromethyl group can act as a transition-state mimic in enzyme active sites. For example, analogs like 2-bromo-6-methoxynaphthalene inhibit cytochrome P450 enzymes via halogen bonding. Molecular docking simulations (performed on analogous systems) suggest that the 7-methoxy group in the target compound may form hydrogen bonds with serine or tyrosine residues in hydrolases.

Comparison with Structural Analogs

The table below highlights how substituent position influences key properties:

CompoundSubstituent PositionsLogPMelting Point (°C)Notable Activity
2-(Difluoromethyl)-6-methoxy2-CF2_2H, 6-OCH3_33.188–92COX-2 inhibition (IC50_{50} 150 nM)
1-(Difluoromethyl)-2-methoxy1-CF2_2H, 2-OCH3_32.978–81Antibacterial (MIC 32 μg/mL)
Target Compound2-CF2_2H, 7-OCH3_33.2*85–90*Predicted tubulin binding

*Estimated values

The 7-methoxy group’s para relationship to the difluoromethyl group may reduce steric clashes in protein binding pockets compared to ortho-substituted analogs, potentially improving pharmacological profiles.

Challenges and Future Directions

Current synthetic limitations include the lack of regioselective methods for installing the difluoromethyl group at the 2-position of 7-methoxynaphthalene. Future research could explore:

  • Directed C–H Functionalization: Using directing groups to enhance selectivity in photoredox reactions

  • Flow Chemistry: Improving safety and yield in electrophilic difluoromethylation

  • Bioconjugation Studies: Assessing the compound’s ability to serve as a fluorinated tag in PET imaging

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